(R)-1-Boc-4-oxopiperidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBCBXYUAJQMQM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212176-33-4 | |

| Record name | (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (R)-1-Boc-4-oxopiperidine-2-carboxylic acid: Properties, Reactivity, and Applications in Synthesis

Executive Summary: (R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a chiral, trifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its constrained piperidine core, combined with orthogonally reactive functional groups—a Boc-protected amine, a carboxylic acid, and a ketone—makes it a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signature, core reactivity, and strategic applications, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthetic building block.

Introduction: The Strategic Value of a Trifunctional Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. The introduction of stereochemistry and multiple functional groups onto this core allows for the precise three-dimensional positioning of pharmacophoric elements, enhancing binding affinity and selectivity for biological targets.

This compound, with CAS Number 1212176-33-4, embodies this principle of molecular complexity.[1] It presents three distinct points for chemical modification:

-

N-Boc Group: A stable, acid-labile protecting group that masks the secondary amine, allowing for selective reactions at other sites.

-

C2-Carboxylic Acid: A nucleophilic handle for amide bond formation, esterification, or reduction, enabling peptide-like extensions or other modifications.

-

C4-Ketone: An electrophilic center amenable to nucleophilic addition, reductive amination, or conversion to other functional groups, providing a key vector for structural diversification.

The fixed R stereochemistry at the C2 position provides a crucial chiral element for designing stereospecific interactions with target proteins.

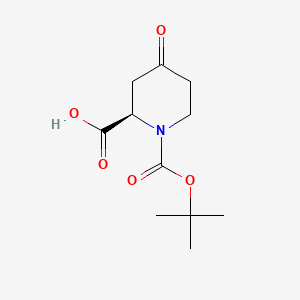

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. While specific experimental data for the (R)-enantiomer is limited, data from its (S)-counterpart and related structures provide a reliable profile.

Physical Properties

| Property | Value | Source |

| CAS Number | 1212176-33-4 | [1] |

| Molecular Formula | C₁₁H₁₇NO₅ | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| Appearance | White to off-white solid (presumed) | N/A |

| Melting Point | 121-126 °C (for (S)-enantiomer) | [2][3] |

| Solubility | 12 g/L in water at 25°C (for (S)-enantiomer) | [2][3] |

| Optical Rotation | Expected to be positive; [(S)-enantiomer is -22° (c=1, Chloroform)] | [2][3] |

The compound is noted to be potentially air and moisture sensitive (hygroscopic), necessitating careful handling and storage.[2][3]

Spectroscopic Characterization

A robust analytical assessment is key to verifying the identity and purity of the material. The following are the expected spectroscopic signatures.

| Technique | Expected Features |

| ¹H NMR | ~1.4-1.5 ppm: Singlet, 9H (Boc group protons). ~2.0-3.0 ppm: Multiplets, ~4H (piperidine ring protons at C3, C5). ~3.5-4.5 ppm: Multiplets, ~3H (piperidine ring protons at C2, C6). ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton). Note: Due to rotational isomers (rotamers) around the N-Boc amide bond, some peaks may appear broadened or duplicated. |

| ¹³C NMR | ~28 ppm: Boc methyl carbons. ~40-55 ppm: Piperidine ring CH₂ and CH carbons. ~80 ppm: Boc quaternary carbon. ~155 ppm: Boc carbonyl carbon. ~170-175 ppm: Carboxylic acid carbonyl carbon. ~205-210 ppm: Ketone carbonyl carbon. |

| IR Spectroscopy | ~3300-2500 cm⁻¹: Broad O-H stretch (carboxylic acid). ~1740 cm⁻¹: C=O stretch (ketone). ~1710 cm⁻¹: C=O stretch (carboxylic acid). ~1690 cm⁻¹: C=O stretch (Boc carbamate). |

| Mass Spectrometry | [M+H]⁺: 244.11. [M+Na]⁺: 266.10. Common fragments would include loss of the Boc group (C₅H₉O₂) leading to a fragment around m/z 144.06. |

Chemical Reactivity and Synthetic Protocols

The synthetic utility of this molecule stems from the differential reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the scaffold.

Caption: Reactivity map of the key functional groups.

The N-Boc Protecting Group: A Gateway to the Amine

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. Its function here is to temporarily render the piperidine nitrogen non-nucleophilic and non-basic.

-

Causality: The Boc group is stable to a wide range of non-acidic reagents, including organometallics, reducing agents, and coupling reagents, which is why it is chosen to allow for selective chemistry at the ketone and carboxylic acid sites. Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), which cleanly liberates the secondary amine as a salt.

The C2-Carboxylic Acid: The Amide Coupling Handle

The carboxylic acid is readily activated for nucleophilic attack, most commonly to form amide bonds with primary or secondary amines. This is a fundamental transformation in the synthesis of peptide mimetics and other complex molecules.

-

Trustworthiness through Self-Validation: A successful coupling reaction is validated by the disappearance of the starting materials (amine and acid) and the appearance of the new amide product, easily monitored by LC-MS. The mass of the product will correspond to (Mass of Acid + Mass of Amine - 18).

Experimental Protocol: Standard Amide Coupling

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Activation: Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 15-30 minutes. The formation of the activated ester can be observed.

-

Nucleophilic Attack: Add the desired amine (1.0-1.2 eq) to the solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress using TLC or LC-MS until the starting acid is consumed.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with a weak acid (e.g., 1N HCl or citric acid solution), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or preparative HPLC.

The C4-Ketone: A Point of Diversification

The ketone at the C4 position is a versatile electrophilic site. It can be targeted for:

-

Reduction: Using mild reducing agents like sodium borohydride (NaBH₄) will convert the ketone to a secondary alcohol, introducing a new stereocenter.

-

Nucleophilic Addition: Reaction with Grignard reagents (R-MgBr) or organolithiums (R-Li) adds an alkyl, aryl, or other group to the C4 position, forming a tertiary alcohol.

-

Reductive Amination: A two-step or one-pot reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride) forms a C-N bond, introducing a substituted amine at the C4 position.

Applications in Drug Discovery

This building block is primarily used as an intermediate in the synthesis of high-value, complex molecules for pharmaceutical research.[2][3] Its constrained cyclic nature often imparts favorable properties to the final compound, such as increased metabolic stability and pre-organization for receptor binding.

While direct applications of this specific (R)-isomer are proprietary, the utility of the core scaffold is well-documented. For instance, the related 1-Boc-4-aminopiperidine-4-carboxylic acid is a key reactant for synthesizing:

-

SIRT2 inhibitors[4]

-

Melanin-concentrating hormone receptor 1 (MCHR1) antagonists[4]

-

Neurokinin-1 (NK-1) receptor ligands[4]

This demonstrates the scaffold's value in generating compounds that target a wide range of therapeutic areas, from metabolic disorders to neuroscience.[5]

Caption: Conceptual workflow from building block to drug candidate.

Safety, Handling, and Storage

Proper handling is essential to maintain the integrity of the compound and ensure user safety.

-

Hazards: The material may cause respiratory irritation and is known to cause serious eye irritation.[1][2] Standard GHS warnings for skin and eye irritation apply.[2]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][6] For long-term storage and to prevent degradation from moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (unless for deprotection).[2][6]

-

Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[1][6]

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic intermediate that provides a robust and versatile platform for innovation in drug discovery. Its trifunctional nature, combined with a stereochemically defined core, allows for the systematic and controlled synthesis of diverse and complex molecules. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively unlock its potential to accelerate the development of next-generation therapeutics.

References

- PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (n.d.). (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. Fisher Scientific Canada.

- Capot Chemical. (2018). MSDS of (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid.

- AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

- 1. capotchem.com [capotchem.com]

- 2. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 1-Boc-4-Aminopiperidin-4-Carboxylsäure 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid: A Comprehensive Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Importance of Chiral Piperidine Scaffolds

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a privileged scaffold, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block. When this scaffold is further refined with stereochemical complexity and orthogonal protecting groups, as in (R)-1-Boc-4-oxopiperidine-2-carboxylic acid , it transforms into a high-value intermediate for the synthesis of complex chiral molecules. This guide provides an in-depth technical overview of this specific chiral building block, offering insights into its properties, synthesis, and critical applications for researchers, scientists, and professionals in drug development.

This compound, with CAS Number 1212176-33-4, is a versatile synthetic intermediate.[1] Its structure uniquely combines a piperidine core, a ketone functionality at the 4-position for further chemical elaboration, a carboxylic acid at the 2-position for amide bond formation or other modifications, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. This Boc group ensures stability during many synthetic transformations and allows for facile deprotection under acidic conditions.[2] The defined (R)-stereochemistry at the C-2 position is crucial, as it allows for the stereospecific construction of target molecules, a fundamental requirement in the development of modern pharmaceuticals where enantiomeric purity is paramount for efficacy and safety.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1212176-33-4 | [1] |

| Molecular Formula | C₁₁H₁₇NO₅ | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 119 - 124 °C | [1] |

| Optical Rotation | [α]²²/D = +22.0° (c = 1 in Chloroform) | [1] |

| Synonyms | (2R)-1-Boc-4-oxopipecolic acid | [1] |

Note: Solubility for the corresponding (S)-enantiomer is reported as 12 g/L at 25°C, which suggests the (R)-enantiomer has similar solubility characteristics.[3]

Strategic Synthesis: Accessing the Chiral Core

A representative synthetic workflow is outlined below. This approach leverages a chiral auxiliary to induce the desired stereochemistry, which can then be elaborated to the target molecule.

Caption: Representative workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, field-proven methodology adapted from similar syntheses of chiral 4-oxopiperidine derivatives.[4]

Step 1: Asymmetric Hetero-Diels-Alder Reaction

-

To a solution of the chiral imine, derived from ethyl glyoxalate and (R)-α-methylbenzylamine, in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., boron trifluoride etherate) at low temperature (-78 °C). The causality behind this is that the Lewis acid activates the imine towards cycloaddition.

-

Slowly add 2-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene) to the reaction mixture.

-

Stir the reaction at low temperature until completion, monitoring by TLC or LC-MS.

-

Quench the reaction with a suitable reagent, such as saturated aqueous sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of the piperidine ester.

Step 2: Diastereomer Separation and Chiral Auxiliary Removal

-

Separate the desired diastereomer by fractional crystallization or column chromatography. The choice of method depends on the physical properties of the diastereomers.

-

Dissolve the purified diastereomer in a suitable solvent (e.g., ethanol) and subject it to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This step cleaves the chiral auxiliary (the α-methylbenzyl group).

-

Filter the catalyst and concentrate the filtrate to yield the secondary amine intermediate.

Step 3: Boc Protection and Saponification

-

Protect the secondary amine with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane. This step is self-validating as the reaction progress can be easily monitored by the disappearance of the starting amine.

-

After purification, hydrolyze the ester to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

-

Acidify the reaction mixture to protonate the carboxylate and extract the final product, this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of complex, high-value pharmaceutical targets. Its utility spans several therapeutic areas.

-

Antiviral Agents: Chiral piperidine scaffolds are crucial components of many antiviral drugs. For instance, the core of Boceprevir, a protease inhibitor for the treatment of Hepatitis C, features a complex bicyclic proline analog.[5] While not a direct precursor, this compound provides a synthetically accessible starting point for the development of novel protease inhibitors and other antiviral compounds by allowing for the introduction of diverse substituents at the 4- and 2-positions.[1][2]

-

Peptide Mimetics and Therapeutics: The carboxylic acid functionality allows for its incorporation into peptide chains, while the piperidine ring acts as a constrained scaffold to mimic peptide turns or to introduce non-natural amino acid residues.[1] This is particularly useful in designing peptide-based therapeutics with improved stability and bioavailability.

-

Enzyme Inhibitors and Receptor Ligands: The stereodefined structure is essential for designing potent and selective enzyme inhibitors or receptor ligands. The ketone at the 4-position can be used as a handle for further modifications, such as reductive amination to introduce new side chains that can interact with specific pockets in a biological target.[1]

Caption: Synthetic utility and applications of the target compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Boc Group: A characteristic singlet at ~1.4-1.5 ppm, integrating to 9 protons.

-

Piperidine Ring Protons: A series of complex multiplets between ~2.0 and 4.5 ppm. The proton at C2, being adjacent to the carboxylic acid, would likely appear as a doublet of doublets. The protons adjacent to the ketone and the nitrogen will show distinct chemical shifts.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyls: Two signals in the downfield region: the ketone carbon (~205-210 ppm) and the carboxylic acid carbon (~170-175 ppm). The Boc carbonyl will be around 155 ppm.

-

Boc Group: The quaternary carbon of the t-butyl group will appear around 80 ppm, and the methyl carbons around 28 ppm.

-

Piperidine Ring Carbons: Signals in the range of ~30-60 ppm.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 242.1. In positive ion mode, [M+H]⁺ at m/z 244.1 or [M+Na]⁺ at m/z 266.1 could be observed.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

C=O Stretches: Strong, sharp absorption bands for the ketone (~1715 cm⁻¹), the carboxylic acid (~1700 cm⁻¹), and the urethane of the Boc group (~1680 cm⁻¹).

Safety, Handling, and Storage

As a fine chemical intermediate, proper handling and storage are crucial to maintain its integrity and ensure laboratory safety.

| Parameter | Recommendation | Reference |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use personal protective equipment (gloves, safety glasses). | |

| Incompatibilities | Strong oxidizing agents, strong acids. | |

| Hazards | May cause respiratory irritation. |

Note: The (S)-enantiomer is reported to be hygroscopic and sensitive to air and moisture, so it is prudent to handle the (R)-enantiomer under an inert atmosphere (e.g., argon or nitrogen) and to store it in a tightly sealed container.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a gateway to stereochemically complex and biologically active molecules. Its combination of a chiral piperidine core, orthogonal protecting groups, and versatile functional handles makes it an indispensable tool for medicinal chemists. By understanding its properties, synthesis, and potential applications, researchers can leverage this powerful molecule to accelerate the discovery and development of next-generation therapeutics.

References

- PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]

- McConnell, O. J., et al. (2012). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Infectious Disorders - Drug Targets, 12(2), 119-131.

- Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. PharmaCompass.

- ResearchGate. (2025).

- Google Patents. (2013).

- Capot Chemical. (2018). MSDS of (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. [Link]

- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.

- Google Patents. (2014).

- Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

- Bhalerao, D. S., et al. (2019). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Organic Process Research & Development, 23(9), 1895-1903.

- ResearchGate. (2016).

- ChemRxiv. (2024). Preparation of a key intermediate en route to the anti-HIV drug lenacapavir. [Link]

- PubChem. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. [Link]

- ResearchGate. (2024). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. [Link]

- ChemRxiv. (2024). A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. [Link]

- Protheragen. 2-Oxopiperidine-4-carboxylic acid. [Link]

- National Center for Biotechnology Information. (2014). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Beilstein Journal of Organic Chemistry, 10, 1816-1822.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study | UC San Francisco [ucsf.edu]

- 3. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. (2R,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester, 95%, 98% ee, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid molecular weight

An In-Depth Technical Guide to (R)-1-Boc-4-oxopiperidine-2-carboxylic acid: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique trifunctional structure—comprising a stereodefined carboxylic acid, a ketone, and a Boc-protected secondary amine within a piperidine ring—offers exceptional versatility for constructing complex, high-value molecules. This guide provides a comprehensive overview of its physicochemical properties, core applications, and detailed experimental protocols, grounded in established scientific principles to empower researchers in leveraging this compound for accelerated drug discovery.

Introduction: A Versatile Scaffold for Innovation

In the landscape of drug discovery, the demand for structurally novel and stereochemically pure intermediates is perpetual. This compound, also known as (2R)-1-Boc-4-oxopipecolic acid, has emerged as a compound of significant interest.[1][2] Its rigid piperidine core serves as a valuable scaffold that can mimic peptide turns or present functional groups in a well-defined three-dimensional orientation.

The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and ensures controlled reactivity at the nitrogen atom, a critical feature for sequential, multi-step syntheses.[1][3] This allows chemists to selectively manipulate the ketone and carboxylic acid functionalities without unintended side reactions.[3] Consequently, this reagent is instrumental in the synthesis of a wide array of bioactive molecules, including analgesics, anti-inflammatory drugs, and peptide-based therapeutics.[1][4]

Physicochemical and Structural Properties

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing the necessary data for reaction planning and analytical verification.

| Property | Value | Source(s) |

| Molecular Weight | 243.26 g/mol | [1][2][5][6] |

| Molecular Formula | C₁₁H₁₇NO₅ | [1][2][5] |

| CAS Number | 1212176-33-4 | [1][2][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 119 - 124 °C | [1] |

| Purity | Typically ≥95% (Assay by titration) | [1] |

| Optical Rotation | [α]²²/D ≈ +22.0° (c=1 in Chloroform) | [1] |

| Synonyms | (2R)-1-Boc-4-oxopipecolic acid | [1][2] |

Core Applications in Medicinal Chemistry

The utility of this compound stems from its three distinct functional handles, which can be addressed with high chemoselectivity.

-

Chiral Scaffolding : The piperidine ring is a prevalent motif in many FDA-approved drugs. This compound provides a pre-installed chiral center, saving multiple synthetic steps and avoiding costly chiral separations later in the synthesis. The defined stereochemistry is often crucial for achieving selective binding to biological targets like enzymes and receptors.[1]

-

Peptide Mimetics and Constrained Peptides : As a derivative of pipecolic acid, it can be incorporated into peptide chains to induce specific secondary structures (e.g., β-turns).[1][3] The ketone functionality offers a unique point for further modification, allowing for the creation of peptidomimetics with enhanced stability, bioavailability, and potency.[4]

-

Synthesis of Complex Heterocycles : The ketone can be readily converted into other functional groups or used as an anchor to build additional fused or spirocyclic ring systems, enabling access to novel chemical space. This is particularly valuable in the development of new classes of therapeutics.[1]

Experimental Workflows and Protocols

This section provides actionable, field-proven methodologies for handling and utilizing this compound.

Safety, Handling, and Storage Protocol

Trustworthiness in experimental results begins with proper reagent management.

Protocol Steps:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9]

-

Storage: Store the compound at room temperature or as recommended by the supplier, typically in a tightly sealed container to protect it from moisture.[1][10] Some sources note sensitivity to air and moisture, making storage under an inert atmosphere (e.g., argon) a best practice for long-term stability.[10][11]

-

Spill Management: In case of a spill, sweep up the solid material carefully to avoid creating dust and place it in a suitable, labeled container for disposal.[8][9]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[8]

Synthetic Protocol: Reductive Amination and Amide Coupling

This protocol demonstrates a common two-step sequence: converting the ketone to a secondary amine, followed by coupling of the carboxylic acid. This workflow is fundamental to creating diverse molecular libraries for drug screening.

Workflow Overview:

The diagram below illustrates the logical flow from the starting material to a derivatized product, highlighting the sequential manipulation of the ketone and carboxylic acid groups.

Caption: A two-step synthetic workflow utilizing the ketone and carboxylic acid functionalities.

Detailed Step-by-Step Methodology:

Step 1: Reductive Amination of the Ketone

-

Rationale: This step selectively transforms the ketone into a secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, tolerant of the acidic carboxylic acid group, and highly effective for reductive aminations.

-

Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M), add the primary amine of choice (e.g., benzylamine, 1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Scientist's Note: Portion-wise addition helps control any potential exotherm and off-gassing.

-

-

Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or crystallization to yield the desired amino acid intermediate.

Step 2: Amide Bond Formation

-

Rationale: This step couples the carboxylic acid with a new amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, especially important for a chiral carboxylic acid. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base.

-

Reaction Setup: Dissolve the amino acid intermediate from Step 1 (1.0 eq) in dimethylformamide (DMF, ~0.1 M).

-

Reagent Addition: Add the desired amine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

-

Scientist's Note: The order of addition can be critical. Pre-activating the carboxylic acid with HATU and DIPEA for a few minutes before adding the amine can sometimes improve yields.

-

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash chromatography to obtain the final product.

-

Final Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure and versatile functional handles provide a reliable and efficient pathway to complex molecular architectures. By understanding its fundamental properties and applying robust, validated protocols, researchers can effectively harness its potential to design and synthesize the next generation of therapeutic agents.

References

- Fisher Scientific Canada. (n.d.). (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-1-Boc-4-氧代哌啶-2-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [allbiopharm.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Structure Elucidation of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid: A Comprehensive Analytical Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract: (R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry, serving as a constrained amino acid scaffold in the synthesis of novel therapeutics.[1][2] Its rigid piperidine core allows for the precise spatial orientation of functional groups, which is critical for optimizing molecular interactions with biological targets.[3][4] This guide provides an in-depth, field-proven framework for the comprehensive structure elucidation of this molecule, emphasizing the integration of spectroscopic and crystallographic techniques. The methodologies detailed herein are designed to provide a self-validating system for researchers, ensuring the unambiguous confirmation of identity, purity, and absolute stereochemistry essential for drug development pipelines.

Foundational Molecular Architecture

Before delving into analytical techniques, it is crucial to understand the molecular architecture of this compound. The structure comprises several key features that each yield characteristic analytical signatures:

-

A Chiral Piperidine Ring: A six-membered nitrogenous heterocycle which typically adopts a chair or twist-boat conformation.[5][6] The stereocenter at the C2 position dictates the molecule's (R) configuration.

-

N-Boc Protecting Group: A tert-butyloxycarbonyl group that prevents unwanted reactions at the nitrogen atom. Its bulky nature influences the conformational preference of the piperidine ring.[6][7]

-

C4-Ketone: A carbonyl group within the ring, influencing the ring's electronic properties and providing a strong spectroscopic handle.

-

C2-Carboxylic Acid: The primary functional group for peptide coupling and further synthetic elaboration.[8]

The primary objective of the elucidation process is to confirm the connectivity of these groups and, most critically, to verify the absolute stereochemistry at the C2 position.

Integrated Spectroscopic Elucidation

A multi-technique spectroscopic approach is essential for a preliminary yet thorough structural confirmation. Each technique provides a unique piece of the structural puzzle, and their combined data builds a robust, validated profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for full assignment.

The bulky N-Boc group can cause restricted rotation around the N-C(O) amide bond, leading to the presence of rotamers and subsequent signal broadening or duplication in the NMR spectrum, particularly at lower temperatures.[9] Furthermore, the N-Boc group can induce a conformational bias, often favoring a conformation that minimizes A(1,3) strain, which may not be a simple chair.[6][7] Analysis of proton-proton coupling constants (J-values) is therefore critical for deducing the predominant ring conformation in solution.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard proton spectrum to observe chemical shifts, signal integrations, and coupling patterns.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ pulse sequence) to identify all unique carbon environments, including quaternary carbons.

-

2D COSY: Perform a Correlation Spectroscopy experiment to establish proton-proton coupling networks, identifying adjacent protons within the piperidine ring.

-

2D HSQC: Run a Heteronuclear Single Quantum Coherence experiment to correlate each proton with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C spectrum.

-

Chiral NMR (Optional but Recommended): To confirm enantiomeric purity, acquire a ¹H NMR spectrum in the presence of a chiral solvating agent, such as (18-Crown-6)-2,3,11,12-tetracarboxylic acid.[10][11] The different diastereomeric complexes formed will exhibit distinct chemical shifts for the (R) and (S) enantiomers, allowing for quantification of enantiomeric excess.[12]

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations & Notes |

| Boc Group | ~1.45 (s, 9H) | ~80.5 (Quaternary C), ~28.3 (CH₃) | Strong singlet in ¹H. Two distinct ¹³C signals. |

| -COOH | Broad, ~9.0-12.0 (s, 1H) | ~173-175 | Exchangeable proton, may not always be visible. |

| H2 (CH) | ~4.5-4.7 (dd) | ~55-57 | Alpha to both N and COOH. Shows COSY to H3 protons. |

| H3 (CH₂) | ~2.5-2.8 (m, 2H) | ~45-48 | Diastereotopic protons adjacent to the chiral center. |

| H5 (CH₂) | ~3.8-4.2 (m, 1H), ~3.0-3.3 (m, 1H) | ~50-53 | Diastereotopic protons adjacent to the ketone. |

| H6 (CH₂) | ~3.2-3.5 (m, 2H) | ~40-42 | Protons adjacent to the nitrogen atom. |

| C4 (C=O) | N/A | ~205-208 | Ketone carbonyl, characteristic downfield shift. |

| C=O (Boc) | N/A | ~154-156 | Carbamate carbonyl. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

The molecule contains three distinct carbonyl groups (ketone, carbamate, carboxylic acid) which can sometimes overlap. However, their electronic environments are different enough to produce distinguishable absorption bands. The saturated six-membered ring ketone (cyclohexanone analog) is expected around 1715 cm⁻¹.[13][14] The carboxylic acid C=O stretch will appear at a higher frequency, and the carbamate C=O will also have a characteristic position. The broad O-H stretch from the carboxylic acid is a definitive feature.

-

Background Scan: Perform a background scan on the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil and acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Alkane | C-H stretch | 2850-3000 | Medium |

| Carboxylic Acid | C=O stretch | ~1735-1750 | Strong |

| Ketone | C=O stretch | ~1715-1725 | Strong |

| Boc Carbamate | C=O stretch | ~1680-1700 | Strong |

| Carbamate/Acid | C-O stretch | 1000-1300 | Strong |

Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental composition, serving as a final check on the molecular formula. Tandem MS (MS/MS) reveals fragmentation patterns that further validate the structure.

Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules like this one, minimizing in-source fragmentation. The Boc group is notoriously labile under MS/MS conditions and produces characteristic neutral losses or charged fragments. The most common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire tert-butoxy group (tBuOH, 74 Da), followed by loss of CO₂ (44 Da).[15][16] Observing these specific losses is a strong indicator of a Boc-protected amine.[17]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS1 Scan: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the parent ions.

-

MS/MS Scan: Select the parent ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

| Ion | Calculated m/z | Observed m/z | Notes |

| [M+H]⁺ | 244.1180 | Within 5 ppm | Protonated molecule |

| [M+Na]⁺ | 266.0999 | Within 5 ppm | Sodium adduct |

| [M-H]⁻ | 242.1034 | Within 5 ppm | Deprotonated molecule |

| [M+H-C₄H₈]⁺ | 188.0550 | Fragment ion | Loss of isobutylene from Boc group |

| [M+H-Boc]⁺ | 144.0655 | Fragment ion | Loss of the entire Boc group (100 Da) |

Unambiguous Stereochemical Assignment: X-ray Crystallography

While spectroscopy confirms connectivity and purity, it cannot definitively establish the absolute (R/S) configuration without a known standard. Single-crystal X-ray crystallography is the gold standard for this purpose.[18][19]

Obtaining diffraction-quality single crystals is the most critical and often challenging step.[20] The choice of solvent system for crystallization is paramount; slow evaporation or vapor diffusion techniques using solvent/anti-solvent pairs (e.g., ethyl acetate/hexanes, methanol/water) are commonly employed.[20] Once a suitable crystal structure is obtained, the absolute configuration can be determined through anomalous dispersion effects, typically reported as the Flack parameter, which should be close to zero for the correct enantiomer.[21]

-

Crystallization: Grow single crystals of the compound from a concentrated solution via slow evaporation, vapor diffusion, or slow cooling.

-

Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters.

-

Absolute Structure Determination: Confirm the absolute (R) configuration using the Flack parameter or other statistical indicators. The analysis will also reveal the solid-state conformation of the piperidine ring and intermolecular interactions like hydrogen bonding.[5]

Conclusion

The structural elucidation of this compound is a multi-faceted process where each analytical technique provides critical, complementary information. NMR spectroscopy maps the molecular framework, IR spectroscopy confirms functional groups, and mass spectrometry validates the molecular formula and key substructures. Ultimately, single-crystal X-ray crystallography provides the definitive and unambiguous assignment of the absolute stereochemistry and solid-state conformation. Following this integrated and self-validating guide ensures the highest level of confidence in the structural integrity of this vital pharmaceutical building block, a non-negotiable requirement for advancing drug development programs.

References

- Beloglazkina, A., & Mykhalchenko, I. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1378.

- National Center for Biotechnology Information. (n.d.). (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. PubChem.

- Sampath, S., et al. (2019). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Acta Crystallographica Section E, 75(Pt 6), 868–872.

- Struck, A. W., et al. (2012). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 77(4), 1932–1939.

- Suresh, C., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(10), 1433–1442.

- LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- Goreshnik, E., & Goreshnik, I. (2017). Crystal and molecular structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride). ResearchGate.

- Acar, Ç., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433.

- Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.

- Struck, A. W., et al. (2012). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.

- Khan, I., et al. (2022). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Molecules, 27(15), 4987.

- Foley, D. A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.

- Hura, N., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E, 78(Pt 9), 882–890.

- Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8091–8104.

- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy.

- Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate.

- Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

- Struck, A. W., et al. (2012). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. ACS Publications.

- Hussain, H., et al. (2021). Structure elucidation. Taylor & Francis Online.

- Chen, Q. S., et al. (2023). The influence of the introduction of chiral center in piperidine ring... ResearchGate.

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. OpenStax.

- Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352.

- Fun, H. K., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E, 67(Pt 2), o389.

- Štefane, B., et al. (2018). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 23(12), 3120.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries.

- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. ResearchGate.

- Johnston, B. F., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.

- Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds. YouTube.

- Scott, J. S., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-1-Boc-4-氧代哌啶-2-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 15. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Determination of (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences bioavailability, processability, and formulation development. (R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a versatile chiral building block used in the synthesis of complex pharmaceuticals.[1] A thorough understanding of its solubility characteristics is essential for optimizing reaction conditions, purification strategies, and downstream applications. This guide provides a comprehensive framework for determining the solubility of this compound. It moves beyond a simple data sheet to equip researchers with the theoretical knowledge and practical, field-proven protocols necessary to generate reliable and reproducible solubility data. We will explore the key molecular features influencing solubility, provide step-by-step experimental methodologies grounded in authoritative standards, and discuss the critical role of pH.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a cornerstone of pharmaceutical science. For an intermediate like this compound, solubility data is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to maximize yield and purity.

-

Formulation Science: In cases where the intermediate may be part of a final formulation, its solubility dictates the choice of delivery systems and impacts bioavailability.[]

-

Analytical Method Development: Preparing stock solutions and calibration standards for techniques like HPLC and LC-MS requires precise solubility knowledge.

Publicly available solubility data for specialized intermediates is often scarce. Therefore, the ability to determine this property accurately in-house is a vital skill for any research and development team. This guide provides the necessary tools to achieve that.

Physicochemical Profile and Molecular Structure Analysis

Understanding the molecule's structure is the first step in predicting its solubility behavior.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; mol [label=< this compound Molecular FormulaC₁₁H₁₇NO₅[1] Molecular Weight243.26 g/mol [1] AppearanceWhite to off-white solid[1] Melting Point119 - 124 °C[1] Key Functional GroupsCarboxylic Acid, Ketone, Boc-protected Amine

>]; } dot Figure 1: Key Physicochemical Properties.The solubility of this compound is governed by a balance of competing factors within its structure.

dot graph "Solubility_Factors" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#FFFFFF"]; node [style="filled", shape=box, fontname="helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

// Main Molecule Node Molecule [label="this compound", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Functional Groups Boc [label="tert-Butoxycarbonyl (Boc) Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COOH [label="Carboxylic Acid Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="Ketone Group", fillcolor="#FBBC05", fontcolor="#202124"]; Ring [label="Piperidine Ring", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Properties Lipophilic [label="Lipophilic (Fat-Soluble)\nIncreases solubility in\nnon-polar organic solvents.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrophilic [label="Hydrophilic (Water-Soluble)\nIonizable, pH-dependent.\nIncreases aqueous solubility.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Polar [label="Polar\nContributes to solubility in\npolar solvents (e.g., water, ethanol).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Backbone [label="Saturated Heterocycle\nContributes to overall size and lipophilicity.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Molecule -> Boc [dir=none]; Molecule -> COOH [dir=none]; Molecule -> Ketone [dir=none]; Molecule -> Ring [dir=none];

Boc -> Lipophilic; COOH -> Hydrophilic; Ketone -> Polar; Ring -> Backbone; } dot Figure 2: Structural features influencing solubility.

-

Carboxylic Acid (COOH): This is the most significant group influencing aqueous solubility. It is a weak acid and can be deprotonated to form a highly polar and water-soluble carboxylate salt (COO⁻) at higher pH.[3][4][5] Conversely, at low pH, it remains in its protonated, less soluble form.[6]

-

tert-Butoxycarbonyl (Boc) Group: This is a bulky, non-polar protecting group.[7] It significantly increases the lipophilicity of the molecule, favoring solubility in organic solvents like chloroform, ethyl acetate, and dichloromethane, while reducing aqueous solubility.

-

Ketone (C=O): The ketone is a polar functional group that can participate in dipole-dipole interactions and hydrogen bonding with protic solvents, contributing moderately to solubility in polar solvents.

-

Piperidine Ring: The saturated heterocyclic ring is predominantly non-polar and contributes to the overall lipophilicity of the molecule.

Theoretical Framework: The Impact of pH on Solubility

The solubility of ionizable compounds like this compound is critically dependent on the pH of the aqueous medium.[3][4] The relationship is governed by the Henderson-Hasselbalch equation and the compound's acid dissociation constant (pKa).

The equilibrium between the undissociated acid (HA) and its ionized conjugate base (A⁻) is: HA ⇌ H⁺ + A⁻

-

Intrinsic Solubility (S₀): This is the solubility of the un-ionized form (HA).

-

Total Solubility (S): This is the sum of the concentrations of the ionized and un-ionized forms in a saturated solution: S = [HA] + [A⁻]

When the pH is significantly below the pKa, the compound exists primarily as the un-ionized carboxylic acid (HA), and the total solubility approximates the intrinsic solubility (S ≈ S₀). As the pH of the solution increases to approach and exceed the pKa, the equilibrium shifts towards the deprotonated, more soluble carboxylate form (A⁻). This dramatically increases the total solubility.[6][8][9]

dot graph "pH_Solubility_Logic" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#FFFFFF"]; node [style="filled", shape=box, fontname="helvetica", fontsize=10];

// Nodes pH_Low [label="Low pH\n(pH < pKa)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_High [label="High pH\n(pH > pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonated [label="Predominantly Protonated Form\n(R-COOH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonated [label="Predominantly Deprotonated Form\n(R-COO⁻)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility_Low [label="Lower Aqueous Solubility\n(Approaches Intrinsic Solubility, S₀)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubility_High [label="Higher Aqueous Solubility\n(Salt form is more soluble)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pH_Low -> Protonated [label=" Favors", color="#5F6368"]; Protonated -> Solubility_Low [label=" Leads to", color="#5F6368"]; pH_High -> Deprotonated [label=" Favors", color="#5F6368"]; Deprotonated -> Solubility_High [label=" Leads to", color="#5F6368"]; } dot Figure 3: Logical relationship between pH and aqueous solubility.

Experimental Protocols for Solubility Determination

Two robust, widely accepted methods for determining solubility are the Shake-Flask method and Potentiometric Titration.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method (OECD 105)

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. This protocol is adapted from the OECD Guideline 105.[11][12][13][14]

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvents of interest (e.g., Purified water, pH-buffered solutions, Ethanol, Acetonitrile, Ethyl Acetate)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical instrument (e.g., HPLC-UV, LC-MS)

-

Glass vials with screw caps

Methodology:

dot graph "Shake_Flask_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF"]; node [style="filled", shape=box, fontname="helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

// Nodes Start [label="Start: Prepare Materials", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add [label="1. Add Excess Solid to Solvent\n(e.g., 5-10 mg/mL)"]; Equilibrate [label="2. Equilibrate\n(Shake at constant temp, e.g., 25°C for 24-48h)"]; Separate [label="3. Phase Separation\n(Centrifuge at high speed)"]; Filter [label="4. Sample & Filter\n(Withdraw supernatant, filter through 0.22µm syringe filter)"]; Dilute [label="5. Dilute Sample\n(Dilute filtrate accurately into mobile phase)"]; Analyze [label="6. Analyze Concentration\n(Inject onto calibrated HPLC/LC-MS)"]; Calculate [label="7. Calculate Solubility\n(Concentration x Dilution Factor)"]; End [label="End: Report Result (mg/mL or mol/L)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Add; Add -> Equilibrate; Equilibrate -> Separate; Separate -> Filter; Filter -> Dilute; Dilute -> Analyze; Analyze -> Calculate; Calculate -> End; } dot Figure 4: Experimental workflow for the Shake-Flask method.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure solid is still present at the end of the experiment.[10] A starting point of 5-10 mg per mL of solvent is recommended.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial. Prepare at least three replicates for each solvent system.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical.[15] Check for equilibrium by analyzing samples at different time points (e.g., 24h and 48h); the concentration should be consistent.[16]

-

Phase Separation: After equilibration, allow the vials to stand at the test temperature to let solids settle. Then, centrifuge the vials at high speed (e.g., >10,000 x g) to pellet the remaining solid.[14]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure no undissolved particles are transferred, immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: This filtration step is critical to remove fine particulates that would otherwise lead to an overestimation of solubility.

-

Analysis: Prepare a calibration curve for the compound using the chosen analytical method (e.g., HPLC-UV). Accurately dilute the filtered sample and analyze its concentration against the calibration curve.

-

Calculation: The solubility is the measured concentration multiplied by the dilution factor. Report the mean and standard deviation of the replicates.

Protocol 2: pKa and Intrinsic Solubility via Potentiometric Titration

Potentiometric titration is a powerful and rapid method to determine both the pKa and the pH-dependent solubility profile of an ionizable compound.[17][18][19][20] It involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH.

Objective: To determine the pKa and intrinsic aqueous solubility (S₀) of the compound.

Materials:

-

This compound

-

Calibrated pH meter with electrode

-

Autotitrator or manual burette

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[21]

-

Stir plate and stir bar

Methodology:

-

pKa Determination: a. Prepare a dilute solution of the compound (e.g., 1 mM) in water or a co-solvent mixture if solubility is very low. Ensure the compound is fully dissolved. b. Purge with nitrogen to remove dissolved CO₂.[21] c. Titrate the solution with standardized NaOH, recording the pH after each addition of titrant. d. Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). This can be precisely found from the peak of the first derivative of the titration curve.[18]

-

Solubility Determination: a. Create a suspension of the compound in the background electrolyte solution at a concentration known to be above its intrinsic solubility. b. Titrate this suspension with standardized NaOH. c. Initially, as base is added, the solid compound will dissolve to neutralize the added hydroxide, causing the pH to remain relatively constant. d. Once all the solid has dissolved, the pH will begin to rise, creating a distinct inflection point in the titration curve. e. Using the known pKa and the pH profile, specialized software or derived equations can be used to calculate the intrinsic solubility (S₀).[17][19] This method exploits the fact that the concentration of the dissolved compound can be calculated at any point during the titration.[17]

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. The following tables provide templates for presenting the generated solubility data.

Table 1: Solubility in Various Solvents at 25°C (Shake-Flask Method)

| Solvent | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |

|---|---|---|---|

| Purified Water (pH ~6-7) | [Experimental Value] | [Value] | [Value] |

| 0.1 M HCl (pH 1) | [Experimental Value] | [Value] | [Value] |

| pH 7.4 Phosphate Buffer | [Experimental Value] | [Value] | [Value] |

| Ethanol | [Experimental Value] | [Value] | [Value] |

| Acetonitrile | [Experimental Value] | [Value] | [Value] |

| Dichloromethane | [Experimental Value] | [Value] | [Value] |

(Note: Data is illustrative. Replace with experimental results.)

Table 2: Ionization and Intrinsic Solubility Data (Potentiometric Method)

| Parameter | Value |

|---|---|

| pKa | [Experimental Value] |

| Intrinsic Aqueous Solubility (S₀) | [Value] mg/mL |

(Note: Data is illustrative. Replace with experimental results.)

Conclusion

This guide provides the essential theoretical and practical framework for researchers to confidently determine the solubility of this compound. By understanding the interplay of its functional groups and the profound effect of pH, scientists can employ standardized protocols like the shake-flask method and potentiometric titration to generate the reliable data needed to accelerate drug development. Accurate solubility data is not merely a physical constant; it is a critical enabler of rational process design, efficient purification, and successful formulation, ultimately contributing to the development of novel therapeutics.

References

- (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid - PubChem.

- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem.

- Boc-Protected Amino Groups - Organic Chemistry Portal.

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications.

- Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov.

- OECD 105 - Water Solubility - Situ Biosciences.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark.

- The Effects of pH on Solubility - Chemistry LibreTexts.

- Solubility testing in accordance with the OECD 105 - FILAB.

- The Solubility of Amino Acids in Various Solvent Systems.

- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? | ResearchGate.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.

- Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed.

- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.

- How does pH affect water solubility of organic acids (or acids in general)? - Reddit.

- OECD 105 - Water Solubility Test at 20°C - Analytice.

- Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed.

- A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF - ResearchGate.

- The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed.

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid - PubChem.

- Water-soluble or Not? A Simple Question Difficult to Answer | TEGEWA.

- Water Solubility (Flask Method) - Regulations.gov.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. filab.fr [filab.fr]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. enamine.net [enamine.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Melting Point of (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its defined stereochemistry and bifunctional nature make it a valuable intermediate in the synthesis of complex bioactive molecules. A critical physicochemical parameter for any crystalline solid, particularly in the pharmaceutical industry, is its melting point. This guide provides a comprehensive technical overview of the melting point of this compound, including its reported value, the theoretical principles governing this property, detailed experimental protocols for its determination, and an analysis of factors that can influence its measurement. This document is intended to serve as a practical resource for researchers, ensuring accurate and reproducible characterization of this important synthetic intermediate.

Introduction: The Significance of this compound

This compound belongs to the class of Boc-protected cyclic amino acids, which are fundamental components in modern organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amine functionality under various reaction conditions, while being readily removable under mild acidic conditions, allowing for controlled and sequential chemical transformations. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and the presence of both a ketone and a carboxylic acid group, along with a defined stereocenter, makes this molecule a versatile precursor for a wide range of target compounds, including enzyme inhibitors and receptor modulators.

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and identity. For a chiral molecule like this compound, a sharp and consistent melting point is a key quality attribute.

Physicochemical Properties and Reported Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.

Reported Melting Point Values

Based on supplier specifications, the melting point of this compound is reported to be in the range of 119-124 °C [1]. It is noteworthy that its enantiomer, (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, has a reported melting point range of 121-126 °C [2][3]. As enantiomers possess identical physical properties (with the exception of their interaction with plane-polarized light), these values are in excellent agreement and provide a reliable reference range for the pure compound.

| Compound | Reported Melting Point (°C) |

| This compound | 119-124 [1] |

| (S)-1-Boc-4-oxopiperidine-2-carboxylic acid | 121-126[2][3] |

Theoretical Framework: Factors Influencing the Melting Point

The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in the crystal lattice. To melt the solid, sufficient thermal energy must be supplied to overcome these forces.

Intermolecular Forces

The primary intermolecular forces at play in this compound are:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to strong dimeric or polymeric associations in the solid state.

-

Dipole-Dipole Interactions: The presence of the ketone and carbamate functional groups introduces significant dipole moments, contributing to the overall lattice energy.

-

Van der Waals Forces: These are present in all molecules and increase with molecular size and surface area.

Molecular Structure and Symmetry